1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine
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Overview
Description
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzothiophene ring attached to a piperazine ring, which is further substituted with a nitroso group
Preparation Methods
The synthesis of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-(1-Benzothiophen-4-yl)piperazine: This intermediate is synthesized by reacting 1-benzothiophene with piperazine in the presence of a suitable catalyst such as palladium acetate and a base like sodium tert-butoxide.
Industrial production methods for this compound would involve optimization of reaction conditions to ensure high yield and purity, as well as scalability of the process.
Chemical Reactions Analysis
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of antipsychotic drugs.
Biological Research: It is used in studies related to its interaction with various biological targets, including serotonin and dopamine receptors.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves its interaction with specific molecular targets. It acts as a modulator of serotonin and dopamine receptors, which are involved in various neurological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine can be compared with other similar compounds such as:
Brexpiprazole: A similar compound with a benzothiophene ring and piperazine moiety, used as an antipsychotic drug.
Aripiprazole: Another antipsychotic drug with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(1-benzothiophen-4-yl)-4-nitrosopiperazine |
InChI |
InChI=1S/C12H13N3OS/c16-13-15-7-5-14(6-8-15)11-2-1-3-12-10(11)4-9-17-12/h1-4,9H,5-8H2 |
InChI Key |
ZLMAXNLPBXHMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=CC=C2)N=O |
Origin of Product |
United States |
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